3-(2-Chloro-3,4-dimethoxybenzyl)azetidine
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Overview
Description
3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine is an organic compound that features a unique azetidine ring structure substituted with a 2-chloro-3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine typically involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Contains similar substituents but has a pyridine ring instead of an azetidine ring.
Uniqueness
3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H16ClNO2/c1-15-10-4-3-9(5-8-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3 |
InChI Key |
RWSGUQATFJDTLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2CNC2)Cl)OC |
Origin of Product |
United States |
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